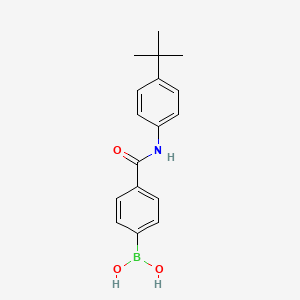-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746596.png)
[(3,5-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a synthetic organic compound characterized by the presence of fluorine atoms on both the phenyl and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the 3,5-difluorophenylmethyl intermediate: This step involves the fluorination of a phenylmethyl precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Synthesis of the 1-(2-fluoroethyl)-1H-pyrazole intermediate: This step involves the alkylation of pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.
Coupling of intermediates: The final step involves the coupling of the two intermediates using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.
Industrial Production Methods
Industrial production of (3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the pyrazole ring, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane.
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and elevated temperatures.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine
- **(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine
- **(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability, lipophilicity, and bioavailability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry, where fluorinated compounds often exhibit improved pharmacokinetic profiles.
Properties
Molecular Formula |
C13H14F3N3 |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H14F3N3/c14-2-4-19-3-1-13(18-19)9-17-8-10-5-11(15)7-12(16)6-10/h1,3,5-7,17H,2,4,8-9H2 |
InChI Key |
BRPSSBHVCWXQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1CNCC2=CC(=CC(=C2)F)F)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746535.png)
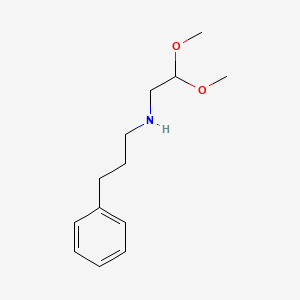
![2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11746554.png)
![3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746557.png)
![2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11746560.png)
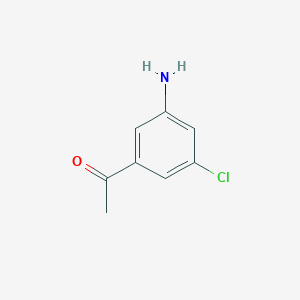
![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid](/img/structure/B11746577.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11746579.png)

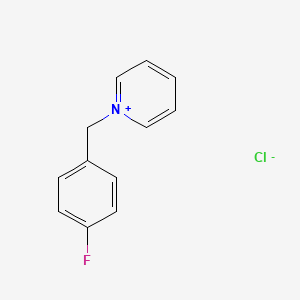
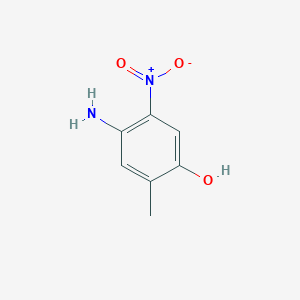
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11746591.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746592.png)
